Pyroxsulam

Description

Propriétés

IUPAC Name |

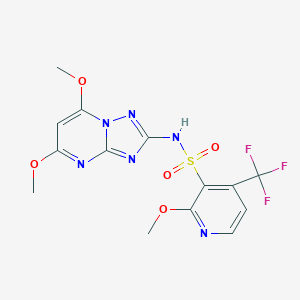

N-(5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N6O5S/c1-26-8-6-9(27-2)23-13(19-8)20-12(21-23)22-29(24,25)10-7(14(15,16)17)4-5-18-11(10)28-3/h4-6H,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBLPMUBLHYFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=NC(=NN12)NS(=O)(=O)C3=C(C=CN=C3OC)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044344 | |

| Record name | Pyroxsulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422556-08-9 | |

| Record name | 3-Pyridinesulfonamide, N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422556-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyroxsulam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0422556089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyroxsulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinesulfonamide, N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROXSULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9N7LU19AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyroxsulam: A Technical Guide to Synthesis and Purification for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroxsulam is a triazolopyrimidine sulfonamide herbicide highly effective for the post-emergence control of a broad spectrum of annual grass and broadleaf weeds in cereal crops.[1][2] Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in susceptible plants.[2][3] This targeted mechanism provides excellent crop selectivity and has made this compound a valuable tool in modern agriculture. This in-depth technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, tailored for research and development applications.

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process that primarily revolves around two key intermediates: 2-amino-5,7-dimethoxy[4][5][6]triazolo[1,5-a]pyrimidine and 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride.[1][7] The core of the synthesis is a sulfonamide coupling reaction between these two molecules.

Synthesis of Key Intermediates

1. 2-amino-5,7-dimethoxy[4][5][6]triazolo[1,5-a]pyrimidine:

While detailed, step-by-step public domain protocols for the synthesis of this intermediate are scarce, the general approach involves the cyclization of a substituted pyrimidine (B1678525) derivative. One patented method describes its preparation from a 5-chloro or 5-methoxy substituted 3-amino-8-methoxy[4][5][6]triazolo[4,3-c]pyrimidine by reaction with a methoxide (B1231860) in an alcohol solvent, which induces both rearrangement and, if necessary, methoxy (B1213986) substitution.[8]

2. 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride:

The synthesis of this intermediate can be achieved through a multi-step process:[4]

-

Formation of the Pyridine (B92270) Ring: This typically starts from commercially available pyridine derivatives.

-

Introduction of the Trifluoromethyl Group: This can be accomplished via electrophilic fluorination.

-

Methoxylation: The methoxy group is introduced through methylation reactions, for example, using methyl iodide or dimethyl sulfate.

-

Sulfonylation: The final step involves treatment with chlorosulfonic acid to yield the desired sulfonyl chloride.

Core Synthesis: Sulfonamide Coupling Reaction

The pivotal step in this compound synthesis is the condensation reaction between 2-amino-5,7-dimethoxy[4][5][6]triazolo[1,5-a]pyrimidine and 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride. This reaction is typically carried out in the presence of an organic base and a catalyst.[1][5]

A detailed experimental protocol is provided in the patent CN108892671B.[5]

Experimental Protocol: Sulfonamide Coupling

-

Reaction Setup: To a suitable reaction vessel, add 2-amino-5,7-dimethoxy[4][5][6]triazolo[1,5-a]pyrimidine (0.13 mol, 25.4 g) and dichloromethane (B109758) (137 g).

-

Catalyst and Reactant Addition: Stir the mixture and add 4-dimethylaminopyridine (B28879) (DMAP) (0.05 mmol, 0.006 g) followed by 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride (0.1 mol, 27.5 g).

-

Base Addition: Stir the resulting mixture for 30 minutes at room temperature. Then, add triethylamine (B128534) (0.13 mol, 13.1 g) dropwise.

-

Reaction Conditions: Heat the reaction mixture to 35°C and maintain for 3 hours.

-

Work-up and Purification:

-

Treat the reaction mixture with 4N HCl (60 g) and stir at 25°C for 1 hour.

-

Cool the mixture to 10°C.

-

Filter the solid product.

-

Wash the filter cake with water, followed by methanol (B129727).

-

Dry the purified product to obtain this compound.

-

Quantitative Data for Sulfonamide Coupling

| Parameter | Value | Reference |

| Yield | 94% | [5] |

| Purity (by HPLC) | 98.5% | [5] |

Purification of this compound

The purification of this compound is critical to achieve the desired purity for research and commercial applications. The primary methods employed are crystallization and washing.

Crystallization

A common method for purifying crude this compound is crystallization from a mixed solvent system, typically ethanol (B145695) and water.[1] The general principle of crystallization involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while the impurities remain dissolved in the mother liquor.

Experimental Protocol: Crystallization

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

-

Induce Crystallization: Slowly add water to the hot solution until it becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by filtration.

-

Washing: Wash the crystals with a cold ethanol/water mixture.

-

Drying: Dry the crystals under vacuum.

pH-Adjusted Extraction and Washing

Another effective purification technique involves pH-adjusted extraction.[1] This method leverages the acidic nature of the sulfonamide proton in this compound.

Experimental Protocol: pH-Adjusted Extraction

-

Dissolution: Dissolve the crude this compound in a suitable organic solvent.

-

Extraction: Wash the organic solution with an aqueous basic solution (e.g., sodium bicarbonate) to deprotonate the this compound and transfer it to the aqueous phase as its salt.

-

Separation: Separate the aqueous and organic layers. The organic layer contains non-acidic impurities.

-

Acidification: Acidify the aqueous layer with an acid (e.g., HCl) to re-protonate the this compound, causing it to precipitate out of the solution.

-

Isolation and Washing: Collect the precipitated this compound by filtration, wash with water to remove any remaining salts, and then with a suitable organic solvent like methanol to remove any adsorbed organic impurities.[5]

-

Drying: Dry the purified product.

Visualizations

This compound Synthesis Workflow

References

- 1. This compound (Ref: XDE 742) [sitem.herts.ac.uk]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apvma.gov.au [apvma.gov.au]

- 4. Buy 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | 219715-41-0 [smolecule.com]

- 5. CN108892671B - Preparation method of this compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. IL153448A - PROCESS FOR THE PREPARATION OF 2 - AMINO - 5,8 - DIMETHOXY [1,2,4] TRIAZOLO [1,5-c] PYRIMIDINE - Google Patents [patents.google.com]

Pyroxsulam's Precision Strike: A Technical Deep-Dive into its Inhibition of Acetolactate Synthase

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Pyroxsulam, a triazolopyrimidine herbicide, is a potent and selective inhibitor of the essential plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. As these amino acids are vital for protein synthesis and overall plant growth, its inhibition leads to a rapid cessation of cell division and eventual plant death. This technical guide provides a detailed examination of the molecular mechanism of this compound's action on ALS, quantitative data on its inhibitory effects, and insights into the mechanisms of resistance.

Mechanism of Action: Blocking the Biosynthetic Pathway

This compound acts as a non-competitive inhibitor of ALS. It binds to a regulatory site on the enzyme, distinct from the active site where the substrates (pyruvate) normally bind. This binding event induces a conformational change in the enzyme, which allosterically prevents the substrate from accessing the active site. This blockage of the catalytic channel effectively halts the production of acetolactate, the precursor to the essential branched-chain amino acids. The depletion of these amino acids triggers a cascade of physiological responses, including the inhibition of root and shoot growth, ultimately leading to the death of susceptible plants.

dot

Caption: this compound binds to a regulatory site on ALS, inhibiting the conversion of pyruvate (B1213749) to acetolactate.

Quantitative Analysis of this compound Inhibition

The efficacy of this compound is quantified through various parameters, including the half-maximal inhibitory concentration (IC50) and the resistance index (RI) or resistance factor (RF). The IC50 value represents the concentration of this compound required to inhibit 50% of the ALS enzyme activity, while the RI/RF compares the herbicide dose required to cause a 50% reduction in growth (GR50) in resistant populations relative to susceptible populations.

| Weed Species | Biotype | GR50 (g a.i./ha) | Resistance Factor (RF) | Mutation in ALS | Reference |

| Apera spica-venti | Susceptible (S) | 1.1 | - | Wild Type | [1] |

| Apera spica-venti | Resistant (R1) | 7.5 | 6.69 | Not specified | [1] |

| Apera spica-venti | Resistant (R2) | 158.4 | 141.65 | Not specified | [1] |

| Alopecurus myosuroides | Susceptible (TJ43) | - | - | Wild Type | [2] |

| Alopecurus myosuroides | Resistant (AH93) | - | 4.2 | None detected | [2] |

| Lolium perenne ssp. multiflorum | Resistant (Pro-197-Gln) | - | 9.75 | Pro-197-Gln | [3] |

| Lolium perenne ssp. multiflorum | Resistant (Pro-197-Thr) | - | 508.92 | Pro-197-Thr | [3] |

Molecular Basis of Resistance

The primary mechanism of target-site resistance to this compound involves point mutations in the ALS gene. These mutations result in amino acid substitutions at specific positions within the enzyme, altering the conformation of the this compound binding site and reducing its binding affinity. The most frequently reported mutations conferring resistance are located at Pro-197 and Trp-574.

dot

Caption: Point mutations in the ALS gene alter the this compound binding site, leading to resistance.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Activity Assay

A common method to determine the inhibitory effect of this compound on ALS activity is a colorimetric assay. The general steps are as follows:

-

Enzyme Extraction: Fresh young leaf tissue from susceptible and resistant plant biotypes is homogenized in an extraction buffer to isolate the ALS enzyme.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the extracted enzyme, necessary cofactors (FAD, thiamine (B1217682) pyrophosphate, MgCl2), and the substrate (pyruvate).

-

Inhibition Assay: Various concentrations of this compound are added to the reaction mixtures. Control reactions without the inhibitor are also prepared.

-

Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Reaction Termination and Color Development: The reaction is stopped by adding sulfuric acid, which also catalyzes the decarboxylation of the product, acetolactate, to acetoin (B143602). Creatine (B1669601) and α-naphthol are then added, which react with acetoin to form a colored complex.

-

Spectrophotometric Measurement: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (typically around 530 nm). The enzyme activity is proportional to the absorbance.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to the control. The IC50 value is then determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

dot

References

Metabolic Fate of Pyroxsulam in Triticum aestivum: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of the herbicide pyroxsulam in spring wheat (Triticum aestivum). The information presented is synthesized from publicly available regulatory documents and scientific literature, offering insights into the absorption, translocation, and detoxification mechanisms that confer selectivity to this important crop.

Executive Summary

This compound, a triazolopyrimidine sulfonamide herbicide, effectively controls grass and broadleaf weeds in wheat cultivation by inhibiting the acetolactate synthase (ALS) enzyme. The selectivity of this compound in Triticum aestivum is primarily attributed to the rapid metabolic detoxification of the parent compound within the plant. Wheat quickly metabolizes this compound into herbicidally less active metabolites, thereby preventing the herbicidal action and limiting its translocation throughout the plant. The inclusion of the safener cloquintocet-mexyl (B1217157) in commercial formulations further enhances this metabolic degradation in wheat.

The primary metabolic pathway involves O-demethylation of the pyrimidine (B1678525) ring, followed by conjugation with glucose. This guide details the known metabolic routes, provides available quantitative data on the distribution of this compound and its metabolites, outlines the experimental protocols used in metabolism studies, and presents visual diagrams of the metabolic pathway and experimental workflows.

Data on this compound Metabolism and Residues

The metabolism of this compound in wheat is characterized by a rapid decrease in the concentration of the parent compound and a corresponding increase in its hydroxylated metabolites and their conjugates. The following tables summarize the available quantitative data from a radiolabeled metabolism study in wheat.

Table 1: Distribution of this compound and its Major Metabolite in Wheat Forage and Hay Following a Single Foliar Application (37.5 g a.s./ha)

| Plant Matrix | Days After Treatment (DAT) | Component | % of Total Radioactive Residue (TRR) | Concentration (mg eq./kg) |

| Forage | 7 | This compound | 6% | - |

| 7 | 5-OH-XDE-742 (free and conjugated) | up to 70% | up to 0.48 | |

| Hay | 51 | This compound | up to 2% | - |

| 51 | 5-OH-XDE-742 (free and conjugated) | ~50% | ~0.05 |

Data sourced from a radiolabeled study assessed by the European Food Safety Authority (EFSA).[1]

Table 2: Residue Levels of this compound in Wheat Commodities at Harvest

| Commodity | Application Rate (g a.i./ha) | Pre-Harvest Interval (PHI) | Residue Level of Parent this compound (mg/kg) |

| Grain | ~18-21 | 49-83 days | <0.002 (LOD) |

| Grain | 16 | - | <0.003 (LOD) |

| Straw | ~18-21 | 49-83 days | up to 0.022 |

| Forage | 16 | - | up to 0.036 (prorated to 0.053 at 22 g a.i./ha) |

Data compiled from various residue trial reports submitted to regulatory agencies.[2]

Metabolic Pathway of this compound in Wheat

The detoxification of this compound in Triticum aestivum is a multi-step process initiated by the rapid absorption of the herbicide through the leaves and roots.[3] The primary mechanism for selectivity is the rapid metabolism within the plant, which significantly restricts the translocation of the active parent compound to the meristematic tissues where the ALS enzyme is located.[4]

The metabolic cascade proceeds as follows:

-

O-Demethylation: The initial and rate-limiting step is the O-demethylation of this compound at either the 5- or 7-position of the dimethoxypyrimidine ring. This reaction is catalyzed by cytochrome P450 monooxygenases and yields the hydroxylated metabolites 5-OH-XDE-742 or 7-OH-XDE-742. These metabolites are significantly less phytotoxic than the parent this compound.[4]

-

Conjugation: The resulting hydroxylated metabolites are rapidly conjugated with glucose to form water-soluble glucose conjugates. This conjugation step further detoxifies the molecule and facilitates its sequestration into the vacuole or cell wall, effectively removing it from biological activity.

-

Cleavage and Minor Metabolites: A secondary, minor metabolic pathway involves the cleavage of the sulfonamide bridge of this compound. This can lead to the formation of several minor metabolites, including:

The following diagram illustrates the proposed metabolic pathway of this compound in Triticum aestivum.

Experimental Protocols

Detailed experimental protocols for this compound metabolism studies are often proprietary. However, based on information from regulatory submissions and related scientific literature, a general methodology for a radiolabeled metabolism study can be outlined.

Plant Material and Growth Conditions

-

Species: Triticum aestivum (spring wheat).

-

Growth: Plants are typically grown from seed in a suitable soil matrix in pots under controlled greenhouse or growth chamber conditions (e.g., 25°C/20°C day/night cycle with a 16-hour photoperiod).

-

Growth Stage: Herbicide application is generally performed at the 2-3 leaf stage.

Radiolabeled Material and Application

-

Radiolabel: [¹⁴C]-pyroxsulam is used, with the label positioned on a stable part of the molecule, such as the pyridine (B92270) or triazolopyrimidine ring, to trace the parent compound and its metabolites.

-

Application: The radiolabeled this compound, often mixed with a commercial formulation, is applied to the leaf surfaces using a micro-applicator to ensure a precise dose.

Sample Collection and Extraction

-

Time Points: Whole plants or separated tissues (treated leaf, other leaves, stems, roots) are harvested at various time points after application (e.g., 0, 1, 3, 7, 14, and 51 days).

-

Surface Wash: The treated leaf is washed with a solvent like acetonitrile (B52724)/water to remove unabsorbed residues.

-

Homogenization and Extraction: Plant tissues are homogenized (e.g., using a high-speed blender) and extracted multiple times with a solvent system such as acetonitrile and water, sometimes with acidification (e.g., with formic acid) to improve extraction efficiency. Samples may be incubated and centrifuged to separate the extract from the solid plant material.

Analysis and Quantification

-

Total Radioactivity: The total radioactivity in the extracts and the remaining plant solids (non-extractable residues) is determined by liquid scintillation counting (LSC).

-

Metabolite Profiling: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate the parent this compound from its metabolites.

-

Metabolite Identification: The identity of the separated radioactive peaks is confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By comparing the retention times and mass spectra with those of authentic reference standards, the metabolites can be unequivocally identified.

The following diagram illustrates a typical experimental workflow for a this compound metabolism study in wheat.

Conclusion

The metabolic pathway of this compound in Triticum aestivum is a well-defined detoxification process that underpins the herbicide's selective use in wheat cultivation. The rapid O-demethylation and subsequent conjugation to glucose effectively deactivates the herbicidal properties of this compound, preventing injury to the crop. While publicly available data provides a strong overview of this process, detailed quantitative distribution across all plant tissues over a comprehensive time course, along with complete experimental protocols, are primarily contained within proprietary regulatory study reports. The information presented in this guide represents a thorough synthesis of the current public knowledge on this topic.

References

- 1. Integrated transcriptomic and metabolomic analyses of the molecular mechanisms of two highland barley genotypes with this compound responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. apvma.gov.au [apvma.gov.au]

- 4. The impact of uptake, translocation and metabolism on the differential selectivity between blackgrass and wheat for the herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (Ref: XDE 742) [sitem.herts.ac.uk]

- 6. epa.gov [epa.gov]

pyroxsulam degradation products and their environmental fate

An In-depth Technical Guide on the Degradation Products of Pyroxsulam and Their Environmental Fate

Introduction

This compound is a systemic, post-emergence herbicide belonging to the triazolopyrimidine sulfonamide chemical class.[1] It is utilized for the broad-spectrum control of annual grasses and broadleaf weeds in cereal crops, particularly wheat.[1][2] The herbicidal activity of this compound stems from its inhibition of the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] This enzyme is a critical catalyst in the biosynthetic pathway of essential branched-chain amino acids—valine, leucine, and isoleucine.[1][2] By inhibiting ALS, this compound halts cell division and subsequent plant growth, leading to the death of susceptible weed species.[1]

Developed by Dow AgroSciences, this compound is characterized by its high efficacy at low application rates and a generally favorable environmental profile.[3][4] It is absorbed through the leaves, shoots, and roots and is mobile within both the phloem and xylem of the plant.[1][2] This guide provides a comprehensive technical overview of the degradation pathways of this compound, its primary degradation products, and their subsequent fate and mobility in various environmental compartments.

Degradation Pathways and Major Products

The environmental dissipation of this compound occurs through a combination of abiotic and biotic processes, leading to the formation of several transformation products. The primary routes of degradation are microbial action in soil and photolysis in water.

Abiotic Degradation

-

Hydrolysis: this compound is stable to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9) at 25°C.[5] Therefore, hydrolytic degradation is not considered a significant dissipation pathway.

-

Photolysis (Phototransformation): In aquatic environments, photolysis is a key degradation pathway, particularly in shallow, clear water where sunlight penetration is high.[6] The aqueous photolysis half-life (DT₅₀) at pH 7 is approximately 3.2 days.[5] The process can be influenced by indirect photolytic processes in natural water systems.[7] Major transformation products identified in aquatic systems include 7-OH-pyroxsulam, this compound-ATSA, 5,7-di-OH-pyroxsulam, 742-sulfinic acid, and 742-ADTP.

Biotic Degradation

-

Soil Metabolism: The primary route of degradation in the terrestrial environment is microbial metabolism. This compound is considered non-persistent to slightly persistent in aerobic soil, with a typical laboratory DT₅₀ of 3.3 days at 20°C.[5] However, it is more persistent under anaerobic conditions. Major degradation products identified in soil studies include 5-hydroxy-pyroxsulam, 6-chloro-7-hydroxy-pyroxsulam, 7-hydroxy-pyroxsulam, and this compound sulphonamide.[1]

-

Plant Metabolism: The selectivity of this compound, particularly its safety in wheat, is primarily due to the rapid metabolism of the herbicide by the crop compared to target weeds.[8] Wheat quickly metabolizes this compound via O-dealkylation to a less active metabolite.[8][9] This metabolic process can be enhanced by the presence of a safener, such as cloquintocet-mexyl, which increases the rate of degradation in wheat but not in susceptible weeds like blackgrass.[8]

-

Animal Metabolism: In mammals, this compound is rapidly absorbed and eliminated, mainly in the urine, with a low potential for bioaccumulation.[2][10] The parent compound is largely excreted unchanged, and the primary metabolite identified is 2'-demethyl-pyroxsulam.[10]

Quantitative Data on Environmental Fate

The persistence and mobility of this compound and its key degradation products are summarized in the table below. Half-life (DT₅₀) is a measure of the time it takes for 50% of the applied substance to degrade.

| Compound/Metabolite | Environmental Compartment | Parameter | Value | Citation(s) |

| This compound | Aerobic Soil (Lab, 20°C) | DT₅₀ | 3.3 days | [5] |

| Aerobic Soil (Field) | DT₅₀ | 2.79 - 3.34 days | [11] | |

| Aqueous Photolysis (pH 7) | DT₅₀ | 3.2 days | [5] | |

| Wheat Plant | RL₅₀ | 1.43 - 1.95 days | [5][11] | |

| Hydrolysis (pH 5, 7, 9) | DT₅₀ | Stable | [5] | |

| 7-OH-pyroxsulam | Aerobic Water-Sediment | Half-life | 16 - 42 days |

DT₅₀: Dissipation Time 50% (Half-life) RL₅₀: Residue Decline 50% (Half-life)

Environmental Fate and Mobility

Soil

This compound's fate in soil is governed by the interplay between degradation, sorption, and leaching. While it degrades relatively quickly under aerobic conditions, its chemical properties suggest a potential for mobility.[5]

-

Sorption and Leaching: The sorption of pesticides to soil, which is influenced by organic matter and clay content, is a key process controlling their movement.[12] this compound exhibits characteristics that may allow it to leach through the soil profile. The Groundwater Ubiquity Score (GUS) leaching potential index for this compound is calculated at 2.84, indicating high leachability.[5] Due to this potential, there is a possibility of this compound and its transformation products entering groundwater.[13]

-

Persistence and Carry-over: Despite its leaching potential, field studies in Canada have indicated that residues of this compound and its transformation products are not expected to significantly carry over into the next growing season.

Water

This compound can enter aquatic systems through spray drift or surface runoff.[13] Once in water, its fate is primarily dictated by phototransformation. The herbicide is stable to hydrolysis but can be degraded by sunlight in clear, shallow waters. Some of its major aquatic transformation products, like 7-OH-pyroxsulam, are slightly persistent in aerobic water-sediment systems. Advisory statements regarding the potential for transport to surface and groundwater are required on product labels.[13]

Air

Due to its low volatility, this compound residues are not expected to be present in the air, and long-range atmospheric transport is not considered a concern.[5]

Experimental Protocols

Residue Analysis

The quantitative determination of this compound and its metabolites in environmental matrices (water, soil, plant tissues) is predominantly performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS).[14][15]

-

Sample Preparation (QuEChERS): A common and effective method for sample extraction and cleanup is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. This involves an initial extraction with an organic solvent like acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents such as primary secondary amine (PSA), graphitized carbon black (GCB), and anhydrous magnesium sulfate (B86663) to remove interfering matrix components.[16][17]

-

Instrumentation and Detection: Analysis is conducted via LC/MS/MS. For this compound and metabolites like 7-OH-XDE-742, ADTP, and ATSA, positive-ion electrospray ionization is typically used. For sulfinic and sulfonic acid metabolites, negative-ion electrospray is employed.[14] The method can be validated to a limit of quantitation (LOQ) of 0.05 µg/L in water.[14]

Degradation and Fate Studies

-

Laboratory Studies: Degradation rates (e.g., DT₅₀) are determined in controlled laboratory settings for soil, water, and sediment systems.[18] These studies often use ¹⁴C-radiolabeled this compound to trace the parent compound and identify its transformation products.[2][15]

-

Field Studies: Field dissipation studies provide more realistic data on how the herbicide behaves under actual environmental conditions, accounting for factors like weather, soil type, and microbial activity.[11][18]

-

Sorption/Mobility Studies: Batch equilibration methods are used to determine soil sorption coefficients (Koc), which quantify the partitioning of the pesticide between soil organic carbon and water.[19] These values, along with persistence data, are used in models like SCI-GROW and PRZM/EXAMS to estimate environmental concentrations and predict leaching potential.[5][20]

Visualizations

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. This compound | Herbicide for Agricultural Research [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Integrated transcriptomic and metabolomic analyses of the molecular mechanisms of two highland barley genotypes with this compound responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (Ref: XDE 742) [sitem.herts.ac.uk]

- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]

- 7. Photolytic degradation of florasulam on soil and in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The impact of uptake, translocation and metabolism on the differential selectivity between blackgrass and wheat for the herbicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 11. researchgate.net [researchgate.net]

- 12. aet.irost.ir [aet.irost.ir]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. epa.gov [epa.gov]

- 15. Review of the existing maximum residue levels for this compound to Article 12 of Regulation (EC) No 396/2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijsr.net [ijsr.net]

- 17. digital.csic.es [digital.csic.es]

- 18. Pesticide Half-life [npic.orst.edu]

- 19. ars.usda.gov [ars.usda.gov]

- 20. Federal Register :: Request Access [unblock.federalregister.gov]

Ecotoxicological Effects of Pyroxsulam on Soil Microbial Communities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyroxsulam, a triazolopyrimidine sulfonamide herbicide, is widely utilized for broadleaf weed control in cereal crops. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms. While effective in its agricultural application, the introduction of this compound into the soil environment raises concerns about its potential ecotoxicological effects on non-target soil microbial communities. These microorganisms are fundamental to soil health, playing critical roles in nutrient cycling, organic matter decomposition, and overall soil fertility. This technical guide provides a comprehensive overview of the current scientific understanding of the ecotoxicological impacts of this compound on soil microbial communities, with a focus on quantitative data, detailed experimental methodologies, and the underlying mechanisms of its effects.

Quantitative Effects of this compound on Soil Microbial Parameters

The application of this compound to soil can induce a range of dose-dependent effects on key microbial indicators. The following tables summarize the quantitative data from various studies, providing a comparative overview of the herbicide's impact on soil enzyme activities and the abundance of functional genes involved in crucial biogeochemical cycles.

Effects on Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health and are directly involved in nutrient cycling. This compound has been shown to have varied effects on different soil enzymes.

| Enzyme | This compound Concentration (mg kg⁻¹ soil) | Observation Period (days) | Effect | Quantitative Change | Reference |

| Urease | 0.05, 0.5, 2.5 | 56 | No obvious effect | Not specified | |

| Dehydrogenase | 0.05, 0.5, 2.5 | 56 | No obvious effect | Not specified | |

| β-glucosidase | 0.05, 0.5, 2.5 | 56 | Consistently promoted | Not specified |

Effects on Functional Genes of Carbon and Nitrogen Cycles

This compound can significantly impact the abundance of key functional genes that drive the nitrogen and carbon cycles in soil.

| Functional Gene | Process | This compound Concentration (mg kg⁻¹ soil) | Observation Period (days) | Effect | Quantitative Change | Reference |

| nifH | Nitrogen Fixation | 0.05, 0.5, 2.5 | Not specified | Inhibition | Inhibition was most effective at 2.5 mg kg⁻¹ | |

| amoA | Nitrification | 0.05, 0.5, 2.5 | Not specified | Inhibition | Inhibition was most effective at 2.5 mg kg⁻¹ | |

| cbbL | Carbon Fixation | 0.05, 0.5, 2.5 | Not specified | Inhibition | Inhibition was most effective at 2.5 mg kg⁻¹ | |

| Denitrification Genes | Denitrification | 0.05, 0.5, 2.5 | Not specified | Promotion | Not specified |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the ecotoxicological effects of this compound on soil microbial communities.

Soil Microcosm Setup for Ecotoxicological Studies

A soil microcosm study is a controlled laboratory experiment designed to simulate the natural soil environment and assess the impact of a substance like this compound.

Objective: To evaluate the dose-dependent effects of this compound on soil microbial parameters over time.

Materials:

-

Fresh soil, sieved (<2 mm)

-

This compound (analytical grade)

-

Acetone (or other suitable solvent)

-

Sterile deionized water

-

Incubation containers (e.g., glass jars with perforated lids)

-

Incubator

Procedure:

-

Soil Collection and Preparation: Collect topsoil (0-20 cm) from a field with no recent history of this compound application. Homogenize the soil and sieve it through a 2 mm mesh to remove stones and large organic debris.

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetone.

-

Spiking the Soil: Distribute known weights of the prepared soil into individual microcosm containers. Apply the this compound stock solution to the soil to achieve the desired final concentrations (e.g., 0, 0.05, 0.5, and 2.5 mg kg⁻¹ soil). A control group should be treated with the solvent only.

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood.

-

Moisture Adjustment: Adjust the moisture content of the soil in each microcosm to a specific percentage of its water holding capacity (e.g., 60%) using sterile deionized water.

-

Incubation: Place the microcosms in an incubator at a constant temperature (e.g., 25°C) in the dark for the duration of the experiment (e.g., 56 days). The lids should allow for gas exchange while minimizing moisture loss.

-

Sampling: Destructive sampling of replicate microcosms is performed at predetermined time points (e.g., 1, 7, 14, 28, and 56 days) for analysis of microbial parameters.

Soil Enzyme Activity Assays

Principle: This assay measures the rate of ammonium (B1175870) (NH₄⁺) release from the hydrolysis of urea (B33335) by urease enzyme. The ammonium is then quantified colorimetrically.

Procedure (adapted from):

-

Reaction Mixture: In a centrifuge tube, mix 1 g of soil with a buffered urea solution.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 2 hours).

-

Reaction Termination and Extraction: Stop the reaction and extract the ammonium using a potassium chloride (KCl) solution.

-

Quantification: Determine the concentration of ammonium in the extract using a colorimetric method, such as the Berthelot reaction, and measure the absorbance at a specific wavelength (e.g., 690 nm).

-

Calculation: Calculate the urease activity as µg NH₄⁺-N g⁻¹ dry soil h⁻¹.

Principle: This assay measures the activity of intracellular dehydrogenases, which are involved in microbial respiration. The activity is determined by the rate of reduction of a tetrazolium salt (e.g., 2,3,5-triphenyltetrazolium chloride - TTC) to a colored formazan (B1609692) (triphenyl formazan - TPF).

Procedure (adapted from):

-

Reaction Mixture: Mix 1 g of soil with a solution of TTC and a substrate (e.g., glucose).

-

Incubation: Incubate the mixture in the dark at a specific temperature (e.g., 37°C) for a set time (e.g., 24 hours).

-

Extraction: Extract the produced TPF from the soil using a solvent such as methanol (B129727) or acetone.

-

Quantification: Measure the absorbance of the colored extract at a specific wavelength (e.g., 485 nm).

-

Calculation: Calculate the dehydrogenase activity as µg TPF g⁻¹ dry soil h⁻¹.

Principle: This assay measures the activity of β-glucosidase, an enzyme involved in the carbon cycle, by quantifying the release of p-nitrophenol (PNP) from the substrate p-nitrophenyl-β-D-glucopyranoside (PNG).

Procedure (adapted from):

-

Reaction Mixture: Mix 1 g of soil with a buffered PNG solution.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 1 hour).

-

Reaction Termination and Extraction: Stop the reaction and extract the released PNP using a suitable buffer or solvent.

-

Quantification: Measure the absorbance of the yellow-colored PNP in the extract at a specific wavelength (e.g., 400 nm).

-

Calculation: Calculate the β-glucosidase activity as µg PNP g⁻¹ dry soil h⁻¹.

DNA Extraction and Quantitative PCR (qPCR) for Functional Genes

Objective: To quantify the abundance of specific functional genes (e.g., nifH, amoA, cbbL) in soil samples treated with this compound.

Procedure (adapted from):

-

DNA Extraction:

-

Lyse microbial cells in a soil sample (e.g., 0.5 g) using a combination of mechanical (bead beating) and chemical (lysis buffer) methods. Commercial soil DNA extraction kits are widely used for this purpose.

-

Precipitate and remove proteins and other inhibitors.

-

Precipitate the DNA using isopropanol (B130326) or ethanol.

-

Wash and resuspend the purified DNA in a sterile buffer.

-

-

qPCR:

-

Prepare a reaction mixture containing the extracted soil DNA, specific primers for the target gene (e.g., nifH), a fluorescent dye (e.g., SYBR Green), and qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR thermal cycler. The instrument monitors the fluorescence signal in real-time as the DNA is amplified.

-

Generate a standard curve using known concentrations of a plasmid containing the target gene to quantify the gene copy number in the soil DNA samples.

-

Analyze the amplification data to determine the abundance of the target gene in each sample, typically expressed as gene copies g⁻¹ dry soil.

-

Visualizing Ecotoxicological Pathways and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the key mechanisms and logical relationships in the ecotoxicological effects of this compound on soil microbial communities.

Caption: Mode of action of this compound on soil microorganisms.

Caption: Experimental workflow for assessing this compound's effects.

Caption: Logical relationships of this compound's impact on the nitrogen cycle.

Discussion and Conclusion

The available evidence indicates that this compound can exert significant ecotoxicological effects on soil microbial communities. While the impact on certain general microbial activities, such as urease and dehydrogenase activity, may not be pronounced at the end of a longer incubation period, the herbicide demonstrates a more targeted and potent inhibitory effect on key processes within the nitrogen and carbon cycles. The inhibition of nitrogen fixation (nifH) and nitrification (amoA) is particularly concerning, as these processes are vital for maintaining soil fertility and nutrient availability for plants. The concurrent promotion of denitrification could potentially lead to increased emissions of nitrous oxide, a potent greenhouse gas.

The consistent promotion of β-glucosidase activity suggests that this compound may alter the dynamics of carbon cycling, potentially by shifting the microbial community structure towards populations that are more active in the degradation of certain organic compounds. Indeed, studies have shown that this compound can increase the abundance of beneficial bacteria with the ability to degrade organic pollutants.

The inhibition of the ALS enzyme is the primary mechanism through which this compound affects susceptible microorganisms. This disruption of essential amino acid synthesis directly impacts microbial growth and proliferation, leading to shifts in the composition and function of the soil microbial community.

Pyroxsulam: A Technical Guide to Identification, Mode of Action, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide pyroxsulam, focusing on its chemical identification, mechanism of action, and relevant experimental methodologies. The information is intended to support research, development, and analytical activities related to this compound.

Core Identification: CAS Number and IUPAC Nomenclature

This compound is a selective, post-emergence herbicide used for the control of grass and broadleaf weeds in cereal crops.[1] Accurate identification is critical for regulatory compliance, scientific research, and safety.

| Identifier | Value |

| CAS Number | 422556-08-9 |

| IUPAC Name | N-(5,7-dimethoxy-[2][3][4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide |

Physicochemical and Toxicological Profile

A summary of key quantitative data for this compound is presented below, offering a comparative overview of its physical, chemical, and toxicological properties.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃F₃N₆O₅S | [3] |

| Molecular Weight | 434.35 g/mol | [3] |

| Physical State | White crystalline powder | [2] |

| Water Solubility | 16.4 mg/L (pH 4), 3200 mg/L (pH 7), 13,700 mg/L (pH 9) | [5] |

| Acute Oral LD₅₀ (Rat) | > 2000 mg/kg | [3] |

| Acute Dermal LD₅₀ (Rat) | > 2000 mg/kg | [3] |

| Acute Inhalation LC₅₀ (Rat) | > 5.1 mg/L | [3] |

Mechanism of Action: Inhibition of Acetolactate Synthase

This compound belongs to the triazolopyrimidine sulfonamide class of herbicides and functions as an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[6] By blocking this pathway, this compound halts protein synthesis and cell division, leading to the cessation of growth and eventual death of susceptible weeds.

Caption: Mechanism of action of this compound via inhibition of Acetolactate Synthase (ALS).

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are essential for researchers. The following sections provide established protocols.

Synthesis of this compound

The following protocol is based on a patented method for the preparation of this compound.[2]

Materials:

-

2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (B128534) (Et₃N)

-

4N Hydrochloric acid (HCl)

-

Methanol

Procedure:

-

To 137g of dichloromethane, add 25.4g (0.13 mol) of 2-amino-5,7-dimethoxy[2][3][4]triazolo[1,5-a]pyrimidine and stir.

-

Add 0.006g (0.05 mmol) of 4-dimethylaminopyridine and 27.5g (0.1 mol) of 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride to the mixture.

-

Stir the mixture for 30 minutes at room temperature.

-

Slowly add 13.1g (0.13 mol) of triethylamine dropwise.

-

Heat the reaction mixture to 35°C and maintain for 3 hours.

-

After the reaction, add 60g of 4N HCl and stir at 25°C for 1 hour.

-

Cool the mixture to 10°C and filter the resulting solid.

-

Wash the solid with water, followed by a wash with methanol.

-

Dry the purified solid to yield this compound.

Caption: Workflow for the chemical synthesis of this compound.

Residue Analysis in Soil and Water

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from various matrices, followed by instrumental analysis.[4]

Materials:

-

Acetonitrile (B52724) (ACN)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

Graphitized Carbon Black (GCB) - for samples with high pigment content

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

HPLC-UV or LC-MS/MS system

Extraction and Cleanup Protocol (General):

-

Extraction:

-

Weigh a 10-15 g homogenized sample (soil or water) into a 50 mL centrifuge tube.

-

Add an appropriate volume of water (for soil samples) and acetonitrile.

-

Add MgSO₄ and NaCl, then vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of MgSO₄, PSA, and C18 (and GCB if needed).

-

Vortex for 1 minute and then centrifuge.

-

-

Analysis:

-

Filter the supernatant through a 0.22 or 0.45 µm filter.

-

Analyze the final extract using HPLC-UV or LC-MS/MS for the quantification of this compound.[4]

-

Caption: General workflow for this compound residue analysis using QuEChERS and chromatography.

References

- 1. CN108892671B - Preparation method of this compound - Google Patents [patents.google.com]

- 2. This compound (Ref: XDE 742) [sitem.herts.ac.uk]

- 3. WO2020139734A1 - Preparation of sulfonamide herbicide process intermediates - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. CN104365629A - Mixed herbicide containing this compound, fluroxypyr and florasulam - Google Patents [patents.google.com]

- 6. N-(5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide [chembk.com]

A Technical Guide to the Solubility and Stability of Pyroxsulam in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the herbicide pyroxsulam in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing essential physicochemical data and standardized experimental protocols.

Introduction to this compound

This compound is a triazolopyrimidine sulfonamide herbicide used for the post-emergence control of a broad spectrum of grass and broadleaf weeds in cereal crops.[1][2] Its efficacy is derived from the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of essential amino acids in plants.[2] Understanding the solubility and stability of this compound in different organic solvents is critical for developing stable and effective formulations, as well as for designing analytical methods for residue analysis.

Solubility of this compound

The solubility of a compound is a fundamental property that influences its bioavailability and formulation characteristics. The solubility of this compound has been determined in a range of organic solvents at 20°C. This data is crucial for selecting appropriate solvents for formulation, extraction, and analytical standard preparation.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various organic solvents.

| Organic Solvent | Solubility (g/L) at 20°C |

| Acetone | 2.79[2] |

| Dichloromethane | 3.94[2] |

| Ethyl acetate | 2.17[2] |

| n-Heptane | <0.001[2] |

| Methanol | 1.01[2] |

| 1-Octanol | 0.073[2] |

| Xylene | 0.0352[2] |

| Acetonitrile | A solution of 100 µg/mL is commercially available, indicating solubility at this concentration.[3][4] |

Stability of this compound

The stability of an active pharmaceutical ingredient (API) in a given solvent system is a critical factor for ensuring its efficacy and safety over time. Stability studies are essential to identify potential degradation pathways and to establish appropriate storage conditions and shelf-life.

General Stability Profile

Information regarding the stability of this compound in organic solvents is not extensively available in the public domain. However, data from regulatory assessments provide insights into its stability under specific conditions:

-

Hydrolytic Stability: this compound is stable to hydrolysis in sterile aqueous buffered solutions at pH 5, 7, and 9 when stored in the dark at 20°C for 32 days.[5]

-

Photochemical Stability: In a sterile buffer at pH 7, the expected half-life of this compound under summer sunlight conditions at 40°N latitude is 3.2 days. Two major photoproducts identified were 742-sulfinic acid and aminotriazole pyrimidine (B1678525) (ADTP).[5]

-

Thermal Stability: No degradation was observed after two weeks of storage at 54°C.[5] A study on a formulated product containing this compound indicated stability for at least two years under normal storage conditions.[6]

While this data pertains primarily to aqueous systems or formulated products, it suggests that hydrolysis might not be a major degradation pathway in anhydrous organic solvents. However, photodegradation and thermal degradation should be considered, especially when solutions are exposed to light or elevated temperatures.

Known Degradation Products

Environmental transformation studies have identified several degradation products of this compound, including 5,7-di-OH-XDE-742, PSA (pyridine sulfonamide), 5-OH-XDE-742, CSF, pyridine (B92270) sulfonamide, 7-OH-XDE-742, and 6-Cl-7-OH-XDE-742.[7] While these are from environmental fate studies, they provide insight into potential degradation pathways that could be relevant in organic solvent systems under certain conditions (e.g., presence of water, light, or catalysts).

Experimental Protocols

Standardized methods are crucial for obtaining reliable and comparable solubility and stability data. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Protocol for Solubility Determination (Adapted from OECD Guideline 105)

This protocol outlines a general method for determining the solubility of this compound in an organic solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (analytical standard)

-

Organic solvent of interest (high purity)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed, transparent container. The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined experimentally by taking samples at different time points until the concentration in solution becomes constant.

-

-

Sample Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully take an aliquot of the supernatant. To remove any suspended particles, either centrifuge the sample at a high speed or filter it through a solvent-compatible membrane filter (e.g., 0.45 µm PTFE).

-

-

Analysis:

-

Accurately dilute the clear supernatant with the same organic solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare calibration standards of this compound in the same organic solvent to quantify the concentration in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent using the following formula: Solubility (g/L) = (Concentration from HPLC analysis (g/L)) x (Dilution factor)

-

Protocol for Stability Assessment in Organic Solvents

This protocol provides a framework for evaluating the stability of this compound in an organic solvent under different storage conditions.

Objective: To determine the degradation rate of this compound in a specific organic solvent over time at various temperatures and light conditions.

Materials:

-

This compound (analytical standard)

-

Organic solvent of interest (high purity)

-

Volumetric flasks and pipettes

-

Amber and clear glass vials with solvent-resistant caps

-

Temperature-controlled chambers or ovens

-

Photostability chamber (optional)

-

HPLC system with a suitable detector

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 100 µg/mL).

-

-

Sample Storage:

-

Aliquot the stock solution into several amber (for protection from light) and clear (for photostability testing) vials.

-

Store the vials under different conditions:

-

Temperature: Set up storage at various temperatures, for example, refrigerated (2-8°C), room temperature (e.g., 25°C), and accelerated conditions (e.g., 40°C, 54°C).

-

Light Exposure: For photostability, place the clear vials in a photostability chamber with a controlled light source. A set of amber vials should be stored under the same temperature conditions as a dark control.

-

-

-

Sample Analysis:

-

At predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), withdraw a vial from each storage condition.

-

Analyze the sample by a validated stability-indicating HPLC method. This method should be able to separate the intact this compound from any potential degradation products.

-

Quantify the concentration of this compound remaining in the solution.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each storage condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life (t½) of this compound under each condition.

-

Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of this compound.

Conclusion

This technical guide provides a summary of the currently available data on the solubility and stability of this compound in organic solvents. The provided experimental protocols, based on established international guidelines, offer a framework for generating further data to support formulation development and analytical method validation. A thorough understanding of these physicochemical properties is paramount for the successful application of this compound in both research and commercial settings. Further studies are encouraged to expand the solubility and stability profiles in a wider range of organic solvents and under various environmental conditions.

References

- 1. This compound (Ref: XDE 742) [sitem.herts.ac.uk]

- 2. apvma.gov.au [apvma.gov.au]

- 3. hpc-standards.com [hpc-standards.com]

- 4. This compound 100 µg/mL in Acetonitrile | LGC Standards [lgcstandards.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. This compound | C14H13F3N6O5S | CID 11571555 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Analysis of Pyroxsulam Residues in Soil using QuEChERS and HPLC-UV

Audience: Researchers, scientists, and professionals in analytical chemistry and environmental science.

Abstract This application note details a robust and efficient method for the determination of pyroxsulam herbicide residues in soil samples. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample extraction and cleanup, followed by quantitative analysis using High-Performance Liquid Chromatography with an Ultraviolet (HPLC-UV) detector.[1][2] this compound, a triazolopyrimidine sulfonamide herbicide, is used to control grass and broadleaf weeds in wheat crops.[3][4] Monitoring its residue in soil is crucial for environmental assessment and ensuring agricultural sustainability. The described method is simple, rapid, and demonstrates excellent recovery and sensitivity for the analysis of this compound in complex soil matrices.[1]

Principle

The QuEChERS method provides a streamlined approach for sample preparation. The protocol begins with the extraction of this compound from a homogenized soil sample into an acetonitrile (B52724) solvent.[1] The addition of salts, primarily magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), induces liquid-liquid partitioning, which separates the acetonitrile layer from the aqueous and solid phases of the sample.[1]

Following extraction, a cleanup step is performed using dispersive solid-phase extraction (dSPE).[1] An aliquot of the acetonitrile supernatant is mixed with a combination of sorbents. For this application, Primary Secondary Amine (PSA) is used to remove organic acids, anhydrous MgSO₄ removes excess water, and C18 sorbent removes non-polar interferences like lipids.[1] After centrifugation, the purified extract is directly analyzed by HPLC-UV for the quantification of this compound.[1]

Apparatus and Reagents

2.1 Apparatus

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Visible detector

-

C18 HPLC column

-

50 mL and 1.5 mL centrifuge tubes

-

High-speed centrifuge

-

Vortex mixer

-

Analytical balance

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

2.2 Reagents

-

This compound analytical standard (purity >98%)

-

Acetonitrile (HPLC grade)[1]

-

Anhydrous magnesium sulfate (MgSO₄)[1]

-

Sodium chloride (NaCl)[1]

-

Primary Secondary Amine (PSA) sorbent[1]

-

C18 sorbent[1]

-

Water (HPLC grade)

Experimental Protocols

3.1 Standard Solution Preparation

-

Stock Solution (200 µg/mL): Accurately weigh 20 mg of this compound standard and dissolve it in a 100 mL volumetric flask with acetonitrile.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve a concentration range suitable for the calibration curve (e.g., 0.02 µg/mL to 20.0 µg/mL).[1]

-

Storage: Store all standard solutions at 4°C in the dark.[1] Filter through a 0.45 µm membrane filter before injection.[1]

3.2 Sample Preparation (QuEChERS Protocol)

The following workflow outlines the complete process from soil sampling to final analysis.

Caption: Overall experimental workflow.

3.2.1 Extraction

-

Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.[1]

-

Add 10 mL of acetonitrile to the tube.

-

Add 2 g of anhydrous MgSO₄ and 1 g of NaCl.[1]

-

Immediately cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction.[1]

-

Centrifuge the sample at 4000 rpm for 3 minutes to separate the layers.[1]

3.2.2 Dispersive Solid-Phase Extraction (dSPE) Cleanup

The QuEChERS methodology involves distinct extraction and cleanup phases for optimal analyte recovery.

Caption: QuEChERS extraction and cleanup workflow.

-

Transfer 1 mL of the upper acetonitrile supernatant into a 1.5 mL dSPE microcentrifuge tube.[1]

-

The dSPE tube should contain 150 mg of anhydrous MgSO₄, 50 mg of PSA sorbent, and 50 mg of C18.[1]

-

Vortex the tube vigorously for 1 minute.[1]

-

Centrifuge at 6000 rpm for 3 minutes.[1]

-

Filter the final acetonitrile extract through a 0.45 µm membrane filter into an autosampler vial for HPLC analysis.[1]

3.3 HPLC-UV Instrumental Conditions The following table summarizes the instrumental parameters for the HPLC-UV analysis.

| Parameter | Condition |

| HPLC System | Standard HPLC with UV/Visible Detector |

| Column | C18, (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 280 nm[1] |

| Column Temp. | 30°C |

| Run Time | 10 minutes[1] |

Method Performance and Validation

The method was validated for linearity, recovery, precision, and sensitivity. The results demonstrate the suitability of this protocol for the routine analysis of this compound in soil.

4.1 Linearity A calibration curve was constructed by plotting the peak area against the concentration of this compound standards. The method showed excellent linearity over the tested range.

| Parameter | Value |

| Concentration Range | 0.03 - 200 µg/mL[1] |

| Correlation Coefficient (R²) | 0.9995[1] |

4.2 Recovery and Precision Recovery studies were performed by spiking blank soil samples with this compound at three different concentration levels. The results show high recovery rates and excellent precision.

| Spiking Level (µg/mL) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| 25.0 | 99.8[1][2] | 0.043[1] |

| 1.0 | 99.8[1][2] | 0.043[1] |

| 0.08 | 99.8[1][2] | 0.043[1] |

4.3 Limits of Detection and Quantification The limits of detection (LOD) and quantification (LOQ) were determined based on a signal-to-noise ratio of 3:1 and 10:1, respectively.[1]

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | 0.007[1] |

| Limit of Quantification (LOQ) | 0.02[1] |

Conclusion

The described analytical method, combining a modified QuEChERS extraction and cleanup with HPLC-UV detection, is highly effective for the determination of this compound residues in soil.[1][5] The procedure is straightforward, rapid, and requires a low volume of organic solvents, aligning with the principles of green analytical chemistry.[6] The validation data confirms that the method is sensitive, accurate, and precise, making it a reliable tool for environmental monitoring and regulatory compliance.[1]

References

Application Note: Quantitative Analysis of Pyroxsulam in Plant Tissues by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the herbicide pyroxsulam in various plant tissues, including wheat grain and straw. The protocol employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method provides high selectivity and low limits of detection, making it suitable for residue analysis in complex plant matrices.

Introduction

This compound is a triazolopyrimidine sulfonamide herbicide used for the post-emergence control of grass and broadleaf weeds in cereal crops.[1] Monitoring its residue levels in plant tissues is crucial for ensuring food safety and compliance with regulatory limits. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this analysis due to its high sensitivity, selectivity, and accuracy.[2] The QuEChERS sample preparation method is widely adopted for pesticide residue analysis in food matrices because of its simplicity and efficiency.[3] This document provides a comprehensive protocol for researchers and laboratory technicians.

Experimental Protocol

Sample Preparation (QuEChERS Method)

-

Homogenization: Weigh 5-10 g of a representative plant tissue sample (e.g., wheat grain, straw) into a 50 mL centrifuge tube. For dry samples like wheat grain, add an appropriate amount of water to rehydrate.

-

Extraction:

-

Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

-

Add internal standards if required.

-

Add the QuEChERS extraction salts (e.g., 4 g anhydrous magnesium sulfate (B86663), 1 g sodium chloride, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) citrate sesquihydrate).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents. For general plant matrices, a combination of 150 mg anhydrous magnesium sulfate and 50 mg Primary Secondary Amine (PSA) is effective. For high-pigment matrices, Graphitized Carbon Black (GCB) may be added, but it can cause loss of planar pesticides.[3]

-

Vortex for 30 seconds.

-

Centrifuge at ≥10,000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The extract is now ready for LC-MS/MS analysis.

-

UPLC-MS/MS Analysis

The analysis is performed using a UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

2.1. UPLC Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | See Table 2 |

2.2. MS/MS Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp | 400 °C |

| Gas Flow | Instrument Dependent |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Standard Preparation

Prepare a stock solution of this compound (e.g., 100 µg/mL) in acetonitrile. From this stock, create a series of working standard solutions through serial dilution. Matrix-matched calibration curves are recommended to compensate for matrix effects and are prepared by spiking blank plant tissue extract with the working standards.[4]

Quantitative Data Summary

The method performance should be validated according to SANTE guidelines. Typical performance characteristics are summarized below.

| Parameter | Matrix | Value | Reference |

| Limit of Quantification (LOQ) | Wheat Grain | 0.005 mg/kg | [3] |

| Wheat Straw | 0.01 mg/kg | [3] | |

| Average Recovery | Cereals | 76-113% | [3] |

| Precision (RSD) | Cereals | 2-15% | [3] |

| Linearity (R²) | Matrix-matched standards | >0.99 | [4] |

Table 1: Method Performance Parameters for this compound Analysis.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 99 | 1 |

| 1.5 | 99 | 1 |

| 5.0 | 50 | 50 |

| 8.5 | 5 | 95 |

| 13.5 | 5 | 95 |

| 14.0 | 99 | 1 |

| 18.0 | 99 | 1 |

Table 2: Representative UPLC Gradient Program. [4]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Qualifier) |

| This compound | 435.1 | 194.9 | 28 | 193.9 | 36 |

Table 3: MRM Transitions for this compound. [5]

Visualizations

Caption: Overall workflow for this compound analysis.

Caption: LC-MS/MS detection logical flow.

References

- 1. ijmret.org [ijmret.org]

- 2. diva-portal.org [diva-portal.org]

- 3. Method validation, storage stability and field trial for residues of florasulam and this compound in cereal by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. agilent.com [agilent.com]

Application Notes and Protocols for Assessing Pyroxsulam Resistance in Alopecurus myosuroides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alopecurus myosuroides (black-grass) is a problematic weed in cereal crops, and the evolution of resistance to herbicides, including the acetolactate synthase (ALS) inhibitor pyroxsulam, poses a significant threat to agricultural productivity. Understanding the resistance status of A. myosuroides populations is crucial for effective weed management strategies. These application notes provide detailed protocols for assessing this compound resistance in A. myosuroides using whole-plant dose-response assays, seed-based bioassays, and biochemical assays to investigate resistance mechanisms.

Data Presentation

Table 1: Dose-Response Data for this compound on Susceptible and Resistant Alopecurus myosuroides Populations

| Population | Herbicide | GR₅₀ (g a.i. ha⁻¹) | Resistance Index (RI) | Citation |

| TJ43 (Susceptible) | This compound | 4.4 | - | [1] |

| AH93 (Resistant) | This compound | 18.5 | 4.2 | [1][2] |

| AH93 (Resistant) + Malathion (B1675926) | This compound | 9.1 | 2.1 | [1] |

GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth. Resistance Index (RI): GR₅₀ of the resistant population / GR₅₀ of the susceptible population.

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay

This protocol determines the level of resistance to this compound in A. myosuroides plants at the whole-plant level.

1. Plant Material and Growth Conditions:

-

Seed Collection: Collect mature A. myosuroides seeds from suspected resistant and known susceptible populations.[3] Ensure seeds are collected from multiple plants across a representative area to capture population variability.[3]

-

Seed Germination: Germinate seeds in petri dishes on moist filter paper or in trays containing a suitable growing medium.

-